![molecular formula C14H13F3N4O3S B2580513 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1798676-54-6](/img/structure/B2580513.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a bicyclic imidazo[1,2-b]pyrazole scaffold linked via an ethyl chain to a benzenesulfonamide group substituted with a trifluoromethoxy (-OCF₃) moiety. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the imidazopyrazole core may contribute to binding affinity through hydrogen bonding or π-π interactions .
Propriétés
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-(trifluoromethoxy)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O3S/c15-14(16,17)24-11-1-3-12(4-2-11)25(22,23)19-7-8-20-9-10-21-13(20)5-6-18-21/h1-6,9-10,19H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXXHSZDVZRDQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCN2C=CN3C2=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The compound N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is primarily targeted towards the mTOR (mammalian target of rapamycin) pathway. The mTOR pathway plays a crucial role in cell growth, proliferation, and survival.
Mode of Action
This compound acts as an ATP-competitive inhibitor of mTOR. It binds to the ATP-binding site of mTOR, thereby inhibiting its activity. This results in the suppression of downstream signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mTOR pathway. The mTOR pathway is a central regulator of cell growth and proliferation. When this pathway is inhibited, it leads to a decrease in protein synthesis and cell cycle progression, thereby inhibiting the growth and proliferation of cells.
Pharmacokinetics
It is known that the compound has significant anti-proliferative activity, especially against non-small cell lung cancer a549 and h460, with ic50 values ranging from 002 μM to 207 μM. This suggests that the compound has good bioavailability and can effectively reach its target sites in the body.
Result of Action
The result of the action of this compound is the inhibition of cell growth and proliferation. This is achieved through the induction of G1-phase cell cycle arrest and the suppression of the phosphorylation of AKT and S6 at the cellular level. Moreover, an obvious anticancer effect of the compound in vivo was observed in established nude mice A549 xenograft model.
Activité Biologique
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound that exhibits significant biological activity, particularly in the fields of oncology and inflammation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C15H18F3N5O2S
- Molecular Weight : 393.4 g/mol
- IUPAC Name : this compound
Structure-Activity Relationship (SAR)
The imidazo[1,2-b]pyrazole moiety is crucial for the compound's biological activity. Modifications to this scaffold can significantly alter its potency and selectivity against various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the imidazo[1,2-b]pyrazole structure. The compound has shown efficacy against several cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 0.95 | Induces apoptosis and inhibits proliferation |
MDA-MB-231 (Breast Cancer) | 0.75 | Inhibits cell cycle progression |
HCT116 (Colorectal Cancer) | 0.067 | Aurora-A kinase inhibition |
In vitro studies suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving the inhibition of key kinases such as Aurora-A and CDK2 .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, particularly through inhibition of pro-inflammatory cytokines:
Cytokine | IC50 (µM) | Effect |
---|---|---|
TNFα | 0.1 | Inhibition of secretion |
IL-17 | 0.5 | Reduction in production |
These findings suggest that this compound could be beneficial in treating conditions characterized by excessive inflammation .
The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:
- Kinase Inhibition : The imidazo[1,2-b]pyrazole structure allows for competitive inhibition of various kinases involved in cell signaling pathways related to cancer proliferation and survival.
- Cytokine Modulation : By inhibiting specific kinases, the compound reduces the production of inflammatory cytokines, thereby mitigating inflammatory responses.
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical models:
- Study on A549 Cells : The compound was shown to significantly reduce cell viability at concentrations as low as 0.95 µM, suggesting a potent anticancer effect.
- Inflammation Model in Mice : In vivo studies indicated that administration of the compound led to a marked decrease in TNFα levels in LPS-treated mice, confirming its anti-inflammatory properties .
Applications De Recherche Scientifique
Antimicrobial Properties
Research indicates that compounds containing the imidazo[1,2-b]pyrazole scaffold exhibit antimicrobial activity. This has been attributed to their ability to inhibit various bacterial enzymes and disrupt cellular processes. For example, studies have shown similar compounds to possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide may also exhibit such properties .
Anticancer Potential
Compounds featuring imidazo[1,2-b]pyrazole have been investigated for their anticancer activities. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, related compounds have shown promising results against various cancer cell lines, indicating potential for further exploration of this compound in oncology .
Antimicrobial Studies
A study evaluating the antimicrobial efficacy of related imidazo[1,2-b]pyrazole derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong activity . The findings suggest that this compound could similarly target these pathogens.
Anticancer Evaluations
In vitro studies on imidazo[1,2-b]pyrazole derivatives showed substantial cytotoxicity against human colorectal carcinoma cells (HCT116), with IC50 values indicating effectiveness comparable to established chemotherapeutics . This highlights the need for further investigation into the anticancer potential of the compound.
Analyse Des Réactions Chimiques
Nucleophilic Substitution Reactions
The trifluoromethoxy (-OCF₃) group undergoes nucleophilic substitution under specific conditions. For example, the displacement of the trifluoromethoxy group with amines has been reported:
Substrate Position | Reagent | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|---|
-OCF₃ | Morpholine | K₂CO₃, DMF, 80°C, 12 h | Morpholine-substituted derivative | 75 | |
-OCF₃ | Piperidine | K₂CO₃, DMF, 80°C, 12 h | Piperidine-substituted derivative | 68 |
These reactions typically require polar aprotic solvents (e.g., DMF) and elevated temperatures to achieve moderate-to-high yields.
Hydrolysis of Sulfonamide
The sulfonamide group (-SO₂NH-) can be hydrolyzed under acidic conditions to yield sulfonic acid derivatives:
Functional Group | Reagent | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|---|
-SO₂NH- | 6 M HCl | Reflux, 100°C, 6 h | Benzenesulfonic acid | 82 |
This reaction is critical for modifying the compound’s polarity and bioavailability.
Cross-Coupling Reactions
The imidazo[1,2-b]pyrazole moiety participates in palladium-catalyzed cross-coupling reactions. A Suzuki-Miyaura coupling example:
Reaction Partner | Catalyst | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|---|
Aryl boronic acid | Pd(PPh₃)₄ | Na₂CO₃, DME/H₂O, 90°C | Biaryl derivative | 58 |
This reaction expands the compound’s aromatic system, enhancing its interaction with biological targets.
Oxidation Reactions
The imidazo[1,2-b]pyrazole nitrogen can be oxidized to form N-oxide derivatives:
Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
mCPBA | DCM, rt, 2 h | N-oxide derivative | 85 |
N-Oxides are often explored for improved solubility and metabolic stability.
Condensation and Cyclization
The ethyl linker facilitates condensation with aldehydes to form fused heterocycles:
Aldehyde | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
2-Phenoxyacetaldehyde | NH₄OAc, t-BuOMe/MeOH | Imidazole derivative | 56 |
This reactivity is leveraged to generate structurally diverse analogs for structure-activity relationship (SAR) studies .
Functional Group Interconversion
The sulfonamide group can be converted into amides or ureas via reactions with acid chlorides or carbamates:
Reagent | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
RCOCl (acid chloride) | Method A (room temp) | Amide derivative | 42–79 | |
Phenyl carbamate | Method C (amine coupling) | Urea derivative | 38–56 |
These modifications are pivotal for optimizing pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Table 1: Key Structural Features of Comparable Sulfonamide Derivatives
Key Observations :
- The target compound’s imidazopyrazole core distinguishes it from pyrimidine- or pyridine-based analogs in . This bicyclic system may confer rigidity and improved target engagement compared to monocyclic scaffolds.
- The ethyl linker in the target compound contrasts with the direct aryl linkages in and compounds, which could influence conformational flexibility and pharmacokinetics.
Key Observations :
- However, analogs in rely on sulfonyl chloride coupling or thiourea formation, whereas the compound employs a palladium-catalyzed Suzuki-Miyaura cross-coupling, indicative of modern medicinal chemistry approaches .
Physicochemical and Spectral Properties
Table 3: Physical Properties and Spectroscopic Data
Key Observations :
- The target compound lacks reported melting point or mass data, complicating direct comparisons.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide?
Answer:
The compound can be synthesized via a multi-step approach:
Imidazo[1,2-b]pyrazole Core Formation : React 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted aldehydes under reflux in ethanol with glacial acetic acid as a catalyst (4–6 hours), followed by solvent evaporation and filtration .
Sulfonamide Coupling : Use a nucleophilic substitution reaction between the imidazo-pyrazole intermediate and 4-(trifluoromethoxy)benzenesulfonyl chloride in anhydrous THF. Add triethylamine (1.2 equiv) to deprotonate the amine and facilitate coupling, monitoring completion via TLC .
Purification : Isolate the product via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
Basic: How should researchers validate the structural integrity of this compound?
Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze , , and NMR spectra to confirm the presence of the imidazo-pyrazole core, ethyl linker, and trifluoromethoxy group. For example, the trifluoromethoxy (-OCF) signal appears as a distinct quartet in NMR .
- HRMS : Confirm the molecular ion peak (e.g., [M+H]) with a mass accuracy ≤2 ppm.
- HPLC : Assess purity using a C18 column (UV detection at 254 nm) with isocratic elution (70:30 acetonitrile/water) .
Advanced: How can contradictory biological activity data be resolved for this compound in kinase inhibition assays?
Answer:
Contradictions may arise from assay conditions or structural variability:
Assay Optimization : Standardize kinase buffer pH (7.4–7.6) and ATP concentrations (1 mM) to minimize variability. Use recombinant kinases (e.g., JAK2, EGFR) from the same supplier to ensure consistency .
Structural Confirmation : Verify the absence of regioisomers (e.g., imidazo[1,2-a] vs. [1,2-b] pyrazole) via - COSY NMR, as positional isomerism can alter binding .
Dose-Response Validation : Perform IC assays in triplicate across a 10-point dilution series (1 nM–100 µM) to confirm potency trends .
Advanced: What computational strategies predict the binding mode of this compound to phosphodiesterase (PDE) isoforms?
Answer:
Molecular Docking : Use AutoDock Vina with PDE4B (PDB: 3G4G) or PDE5 (PDB: 2H44) crystal structures. Parameterize the trifluoromethoxy group’s electrostatic contributions using DFT-derived partial charges .
MD Simulations : Run 100 ns simulations in GROMACS to assess stability of key interactions (e.g., sulfonamide H-bonding with Gln817 in PDE4B) .
Free Energy Calculations : Apply MM-GBSA to quantify binding energy contributions of the imidazo-pyrazole core versus the sulfonamide moiety .
Basic: What solvent systems are optimal for solubility studies of this sulfonamide derivative?
Answer:
Evaluate solubility in:
- Polar aprotic solvents : DMSO (≥50 mg/mL) for stock solutions.
- Aqueous buffers : Use 0.5% Tween-80 in PBS (pH 7.4) for biological assays.
- Chromatographic solvents : 30% acetonitrile in water for HPLC analysis.
Note : The trifluoromethoxy group enhances lipophilicity (logP ~2.8), necessitating co-solvents like PEG-400 for in vivo studies .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for serotonin receptors?
Answer:
Core Modifications : Replace the imidazo[1,2-b]pyrazole with imidazo[1,2-a]pyridine to assess changes in π-π stacking (e.g., with 5-HT receptor Phe339) .
Linker Variation : Test ethyl vs. propyl linkers to optimize distance between the sulfonamide and heterocyclic core.
Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO) at the benzene ring’s para position to modulate binding affinity. Validate via radioligand displacement assays using -ketanserin .
Basic: What analytical techniques quantify metabolic stability in hepatic microsomes?
Answer:
Incubation : Incubate 1 µM compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C for 60 minutes.
Quenching : Stop reactions with ice-cold acetonitrile (2:1 v/v).
LC-MS/MS Analysis : Quantify parent compound depletion using a triple quadrupole MS (MRM mode) with a C18 column .
Key Parameter : Calculate intrinsic clearance (Cl) using the formula: .
Advanced: How does the trifluoromethoxy group influence pharmacokinetic properties compared to methoxy analogs?
Answer:
The -OCF group:
- Enhances Metabolic Stability : Reduces CYP3A4-mediated demethylation by 70% compared to -OCH (t increased from 2.1 to 5.3 hours in rat plasma) .
- Improves Membrane Permeability : Increases logD by 0.5 units (measured via PAMPA assay) due to higher lipophilicity.
- Modulates Toxicity : Lowers hERG inhibition (IC >30 µM vs. 10 µM for -OCH) via reduced cationic amphiphilicity .
Advanced: What strategies mitigate aggregation-based false positives in high-throughput screening (HTS)?
Answer:
Detergent Screening : Add 0.01% Triton X-100 to assay buffers to disrupt non-specific aggregates .
Concentration-Response Curves : Confirm activity with Hill coefficients >1.0 (indicative of specific binding).
Dynamic Light Scattering (DLS) : Monitor particle size (≤50 nm) to detect aggregates prior to HTS .
Basic: What safety protocols are essential for handling this compound in vitro?
Answer:
PPE : Wear nitrile gloves, lab coat, and safety goggles.
Ventilation : Use a fume hood for weighing and dissolution (due to fine particulate risk).
Waste Disposal : Neutralize acidic/basic residues before disposing in halogenated waste containers .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.